N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Antiproliferative activity U937 human lymphoma Structure‑activity relationship

N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1448050-73-4) is a synthetic 1,3,5‑trimethyl‑1H‑pyrazole‑4‑sulfonamide derivative that incorporates a distal furan-2‑yl‑3‑hydroxypropyl side chain. This compound belongs to a well‑characterized class of pyrazole‑4‑sulfonamides that has demonstrated antiproliferative activity in vitro, with the unsubstituted phenethyl analogue displaying an IC₅₀ of 18.2 µM against U937 human histiocytic lymphoma cells.

Molecular Formula C13H19N3O4S
Molecular Weight 313.37
CAS No. 1448050-73-4
Cat. No. B2942387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
CAS1448050-73-4
Molecular FormulaC13H19N3O4S
Molecular Weight313.37
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=CC=CO2)O
InChIInChI=1S/C13H19N3O4S/c1-9-13(10(2)16(3)15-9)21(18,19)14-7-6-11(17)12-5-4-8-20-12/h4-5,8,11,14,17H,6-7H2,1-3H3
InChIKeyPENNMHVIPDBOKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1448050-73-4) – Structural Baseline for Procurement Differentiation


N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1448050-73-4) is a synthetic 1,3,5‑trimethyl‑1H‑pyrazole‑4‑sulfonamide derivative that incorporates a distal furan-2‑yl‑3‑hydroxypropyl side chain [1]. This compound belongs to a well‑characterized class of pyrazole‑4‑sulfonamides that has demonstrated antiproliferative activity in vitro, with the unsubstituted phenethyl analogue displaying an IC₅₀ of 18.2 µM against U937 human histiocytic lymphoma cells [1]. The introduction of the furan‑based hydroxypropyl linker represents a deliberate structural deviation from simple alkyl/aryl‑ethyl linkers, potentially modulating hydrogen‑bonding capacity, lipophilicity, and metabolic stability relative to first‑generation analogues [1].

Structurally distinct pyrazole-4-sulfonamide probe with furan-2-yl-3-hydroxypropyl side chain
Supports antiproliferative assay context in lymphoma cell models
Enables hydrogen-bonding pharmacophore studies via secondary alcohol linker
Suitable for SAR exploration beyond phenethyl-based pyrazole-4-sulfonamide analogues

Why Generic Substitution Risks Failed Reproducibility for N-(3-(Furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide


Pyrazole‑4‑sulfonamide antiproliferative activity is exquisitely sensitive to the N‑sulfonamide substituent. In the 1,3,5‑trimethyl series, replacing the simple phenethyl group (IC₅₀ 18.2 µM) with a 4‑chlorophenethyl substituent (IC₅₀ 11.5 µM) or a 3,4‑dimethoxyphenethyl substituent (IC₅₀ 8.9 µM) yields up to a 2‑fold change in potency [1]. The target compound’s furan‑2‑yl‑3‑hydroxypropyl arm is sterically, electronically, and polarity‑wise distinct from all published phenethyl‑based analogues, meaning that substituting an apparently similar in‑class compound would introduce an unpredictable shift in binding affinity, selectivity, and cytotoxicity profile [1]. Consequently, procurement of the exact compound is mandatory for reproducing structure‑specific biological outcomes reported in protocols that employ this precise N‑substituent for target engagement or phenotypic screening [1].

Target compound
Furan-hydroxypropyl pyrazole-4-sulfonamide
Furan-2-yl-3-hydroxypropyl side chain; hydrogen-bond donor present; distinct pharmacophore geometry
Phenethyl analogues
MR-S1-4, MR-S1-6, MR-S1-11 series
Simple aryl-ethyl linkers; no hydroxyl group; different steric and electronic profile
N-substituent variation may shift antiproliferative potency profile and binding affinity
Furan ring and hydroxypropyl spacer may alter kinase selectivity context relative to phenyl-based analogues
Assay reproducibility may require procurement of the exact furan-substituted compound

Quantitative Differentiation Evidence for N-(3-(Furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1448050-73-4) Relative to Closest In‑Class Analogues


Antiproliferative Potency Shift Conferred by the Furan‑2‑yl‑3‑hydroxypropyl Substituent vs. Unsubstituted Phenethyl Analogue (MR‑S1‑4)

The 1,3,5‑trimethyl‑N‑phenethyl‑1H‑pyrazole‑4‑sulfonamide (MR‑S1‑4) exhibits an IC₅₀ of 18.2 µM against U937 cells [1]. Although direct IC₅₀ data for the target compound has not been publicly disclosed in peer‑reviewed literature, the replacement of the phenyl ring with a furan‑2‑yl‑3‑hydroxypropyl group introduces both a hydrogen‑bond donor (OH) and a heterocyclic oxygen atom, which based on well‑established class‑level SAR predictably alters the compound’s pharmacophore and is expected to shift the IC₅₀ substantially—similar in magnitude to the 1.6‑ to 2.0‑fold shifts observed between MR‑S1‑4 and other aryl‑substituted analogues (e.g., MR‑S1‑6, MR‑S1‑11) [1].

Antiproliferative Potency
Class-level inference
Target IC50 not yet reported; class-level SAR shows potency shifts with N-substituent changes
Supports potency review context for furan-substituted pharmacophore
CellTiter-Glo, 72 h, U937 cells; MR-S1-4 baseline IC50 18.2 µM reported
Antiproliferative activity U937 human lymphoma Structure‑activity relationship Pyrazole‑4‑sulfonamide

Enhanced Hydrogen‑Bonding Potential vs. 4‑Chlorophenethyl Analogue (MR‑S1‑6)

The target compound contains a secondary alcohol group (hydroxypropyl spacer) that can act as a hydrogen‑bond donor (HBD), increasing its topological polar surface area (tPSA) compared to the 4‑chlorophenethyl analogue MR‑S1‑6. In MR‑S1‑6, the N‑substituent has zero HBD count, while the target compound has one HBD [1]. This additional HBD is known from medicinal chemistry fundamentals to influence permeability, solubility, and off‑target binding. Although quantitative in vitro ADME data for the target compound are not publicly available, the class‑level SAR demonstrates that compounds with higher tPSA and HBD count in this series select for distinct kinase inhibition profiles [1].

H-Bond Donor Count
Class-level inference
ΔHBD = +1 vs MR-S1-6; ΔtPSA ≈ +21.9 Ų
Supports permeability and target-binding review
Calculated from 2D structures; OSIRIS Property Explorer predictions
Hydrogen‑bond donor Drug‑likeness In vitro ADME Physicochemical property

Potential Selectivity Advantage via Furan Ring vs. Carbocyclic Aromatic Analogues

Pyrazole‑sulfonamide derivatives are being pursued as JNK kinase inhibitors, and the nature of the distal aromatic ring is known to modulate kinase selectivity [1]. The target compound’s furan ring is an electron‑rich heterocycle that can participate in π–π stacking and dipole–dipole interactions distinct from the phenyl rings found in analogues MR‑S1‑4 and MR‑S1‑6. Although head‑to‑head kinase panel data are not available for the target compound, literature on related pyrazole‑4‑sulfonamide derivatives demonstrates that replacing a phenyl substituent with a heteroaryl group can shift the selectivity window across the kinome by >10‑fold [1].

Kinase Selectivity
Class-level inference
Furan substitution may shift kinase selectivity; >10-fold class-level precedent reported
Supports kinase selectivity profiling review
Head-to-head kinome panel data not yet reported for target compound
Kinase selectivity Off‑target profiling JNK inhibition Pyrazole‑sulfonamide pharmacophore

Research and Industrial Applications for N-(3-(Furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1448050-73-4)


Oncology Drug Discovery: Phenotypic Screening in Hematological Malignancies

The compound is intended for use as a structurally distinct pyrazole‑4‑sulfonamide probe in antiproliferative assays against lymphoma and leukemia cell lines, where SAR studies have shown that N‑substituent modifications produce up to 2‑fold potency changes [1]. Its furan‑hydroxypropyl side chain differentiates it from phenethyl‑based analogues and may reveal novel susceptibility patterns in U937 and related hematologic cancer models [1].

Comparative Chemical Biology: Kinase Selectivity Profiling

Because heteroaryl N‑substituents in pyrazole‑4‑sulfonamides can shift kinase selectivity by >10‑fold [1], this compound can serve as a comparator probe in JNK or broader kinome profiling panels, enabling dissection of target engagement that is specifically dependent on furan‑ring interactions.

Selective Toxicity Profiling: LDH Release and Cytotoxicity Differentiator

The previously published pyrazole‑4‑sulfonamide series (including MR‑S1‑4 and MR‑S1‑6) did not induce significant LDH release in U937 cells, indicating a non‑necrotic mechanism [1]. The target compound can be employed in comparative LDH‑release assays to determine whether the hydroxypropyl‑furan modification preserves this favorable cytotoxicity profile or introduces differential lytic activity.

Intellectual Property and Chemical Series Expansion

With no peer‑reviewed biological data yet published for this specific compound, procurement provides a proprietary‑like entry point for expanding the pyrazole‑4‑sulfonamide chemical series beyond the phenethyl analogues described in Mahesh et al. 2023 [1], enabling foundational SAR exploration and potential patent filing.

Application
Selection Property
Validation Focus
Antiproliferative screening studies
Cell-model endpoint review
Lymphoma cell-line assay context
Kinase selectivity profiling
Kinase selectivity review
Kinome panel endpoint context
Cytotoxicity mechanism studies
Cytotoxicity endpoint review
Cell-viability assay context
Chemical series expansion
Structural differentiation review
SAR exploration context
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